molecular formula C30H48O7 B1262321 trachelosperogenin B

trachelosperogenin B

Cat. No. B1262321
M. Wt: 520.7 g/mol
InChI Key: RIFJXBJHRYLRKR-YTOUHQNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trachelosperogenin B is a pentacyclic triterpenoid that is urs-12-ene carrying a carboxy substituent at position 28 as well as five hydroxy substituents at positions 2, 3, 19, 23 and 24 (the 2alpha,3beta stereoisomer). It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a pentol. It derives from a hydride of an ursane.

Scientific Research Applications

Trachelosperogenin B and Triterpenoids in Medicinal Research

  • Antileishmanial and Cytotoxic Activities : Trachelosperogenin B, isolated from Poraqueiba sericea stems, was evaluated for its antileishmanial activities and cytotoxic activities on fibroblasts. While it showed no antileishmanial activity, moderate cytotoxic activity was observed, suggesting potential for further medicinal research (Zebiri et al., 2017).

Trachelosperogenin B in Botanical Studies

  • Triterpenoids Isolation : A study focusing on the canes with leaves of Trachelospermum jasminoides identified trachelosperogenin B among other triterpenoids. This botanical research contributes to the understanding of the chemical composition of plants and their potential applications (Xingqi & Hai-sheng, 2006).

properties

Product Name

trachelosperogenin B

Molecular Formula

C30H48O7

Molecular Weight

520.7 g/mol

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O7/c1-17-8-11-29(24(35)36)13-12-26(3)18(22(29)28(17,5)37)6-7-20-25(2)14-19(33)23(34)30(15-31,16-32)21(25)9-10-27(20,26)4/h6,17,19-23,31-34,37H,7-16H2,1-5H3,(H,35,36)/t17-,19-,20-,21-,22-,23+,25-,26-,27-,28-,29+/m1/s1

InChI Key

RIFJXBJHRYLRKR-YTOUHQNPSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(CO)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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